Predicted pKa Difference vs. 3,5-Difluorophenylhydrazine Hydrochloride
The predicted acid dissociation constant (pKa) of 3,4-difluorophenylhydrazine (free base) is 5.10 ± 0.24, which is 0.17 units higher than that of the 3,5-difluorophenylhydrazine isomer (4.93 ± 0.10) . This difference indicates that the 3,4-isomer is a slightly weaker acid, which can influence its protonation state and reactivity in pH-sensitive environments.
| Evidence Dimension | Acid dissociation constant (pKa) of the free base |
|---|---|
| Target Compound Data | pKa = 5.10 ± 0.24 (predicted) |
| Comparator Or Baseline | 3,5-Difluorophenylhydrazine: pKa = 4.93 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.17 |
| Conditions | Predicted values from ChemicalBook database. |
Why This Matters
A higher pKa can affect the compound's solubility and its ability to form stable salts, which is directly relevant for designing synthetic protocols and ensuring consistent batch quality in procurement.
